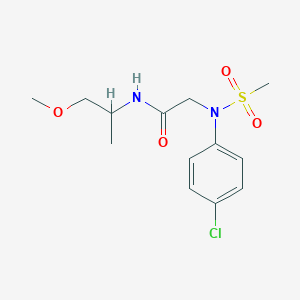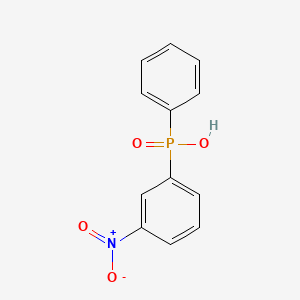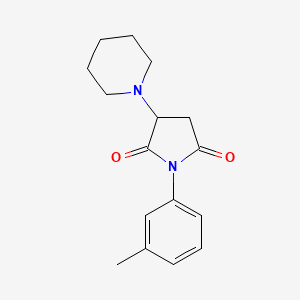![molecular formula C19H22BrFN2O B12474434 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B12474434.png)
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine is a compound of interest in various fields of scientific research. This compound features a piperazine ring substituted with a bromomethoxyphenyl group and a fluorophenylmethyl group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the two key starting materials5-bromo-2-methoxybenzyl chloride and 2-fluorobenzyl chloride.
Nucleophilic Substitution: The piperazine ring undergoes nucleophilic substitution reactions with the prepared benzyl chlorides. This step is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution of the bromine atom can result in various substituted derivatives.
Scientific Research Applications
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to receptor binding and enzyme inhibition.
Industry: The compound is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Bromo-2-methoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine
- 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine
- 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine
Uniqueness
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both bromine and fluorine atoms in the molecule enhances its reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C19H22BrFN2O |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C19H22BrFN2O/c1-24-19-7-6-17(20)12-16(19)14-23-10-8-22(9-11-23)13-15-4-2-3-5-18(15)21/h2-7,12H,8-11,13-14H2,1H3 |
InChI Key |
CRIKDMBEQQDUCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Diethylcarbamoyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B12474352.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 3-[(phenylacetyl)amino]benzoate](/img/structure/B12474359.png)

![2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12474368.png)
![Ethyl 4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B12474375.png)
![2-{[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B12474381.png)


![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)glycinamide](/img/structure/B12474396.png)

![2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12474417.png)

![N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12474425.png)
![phenyl 2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12474436.png)
